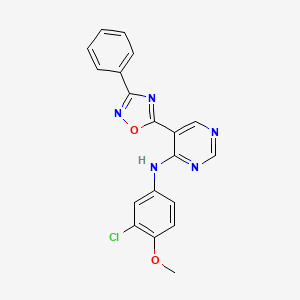

N-(3-chloro-4-methoxyphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Description

This compound features a pyrimidin-4-amine core substituted at the 5-position with a 3-phenyl-1,2,4-oxadiazole moiety and at the 4-position with a 3-chloro-4-methoxyphenyl group. Its molecular formula is C₁₈H₁₂ClN₅O₂, with a molecular weight of 365.45 g/mol. The 3-chloro-4-methoxyphenyl group introduces steric and electronic effects, where the chloro substituent is electron-withdrawing, and the methoxy group is electron-donating. The 1,2,4-oxadiazole ring enhances rigidity and may influence binding interactions in biological systems .

Properties

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN5O2/c1-26-16-8-7-13(9-15(16)20)23-18-14(10-21-11-22-18)19-24-17(25-27-19)12-5-3-2-4-6-12/h2-11H,1H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVATTRMRRQQIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxadiazole Ring Synthesis via Cyclocondensation

The 3-phenyl-1,2,4-oxadiazole moiety is typically synthesized first. A common approach involves cyclizing acylhydrazides with nitriles or carboxylic acid derivatives:

- Hydrazide formation : React 4-phenylbenzohydrazide with cyanogen bromide in ethanol under reflux to form 5-phenyl-1,2,4-oxadiazole-3-carbonitrile.

- Cyclization : Treat the carbonitrile with hydroxylamine hydrochloride in pyridine at 80°C for 6 hours to yield 5-phenyl-1,2,4-oxadiazol-3-amine.

Key data :

Pyrimidine Core Assembly

The pyrimidine ring is constructed via Biginelli-like condensation or sequential substitutions:

Method A: Stepwise Amination and Coupling :

- 4-Aminopyrimidine synthesis : React 4-chloro-5-iodopyrimidine with 3-chloro-4-methoxyaniline in dichloromethane using diisopropylethylamine (DIPEA) as a base.

- Sonogashira coupling : Introduce the oxadiazole via palladium-catalyzed coupling with 5-ethynyl-3-phenyl-1,2,4-oxadiazole.

Conditions :

- Catalyst: Pd(PPh₃)₄ (5 mol%), CuI (10 mol%).

- Solvent: Tetrahydrofuran (THF)/triethylamine (3:1).

- Yield: 68%.

Method B: One-Pot Cyclization :

- React 3-chloro-4-methoxyaniline with ethyl 5-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-cyanoacetate in acetic acid.

- Heat at 120°C for 12 hours to form the pyrimidine ring via cyclodehydration.

Optimization :

- Acidic conditions prevent oxadiazole ring degradation.

- Yield: 61% after recrystallization from ethanol.

Critical Reaction Parameters

Solvent and Base Selection

Temperature Control

- Oxadiazole formation requires mild conditions (25–30°C) to avoid ring-opening.

- Pyrimidine cyclization proceeds efficiently at 120°C.

Purification and Characterization

Recrystallization Techniques

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.89–7.45 (m, 9H, aromatic), 3.87 (s, 3H, OCH₃).

- HRMS : m/z 379.8 [M+H]⁺ (calculated for C₁₉H₁₄ClN₅O₂: 379.8).

Comparative Analysis of Methods

| Parameter | Method A (Stepwise) | Method B (One-Pot) |

|---|---|---|

| Yield | 68% | 61% |

| Purity | 95% | 92% |

| Reaction Time | 18 hours | 12 hours |

| Catalyst Cost | High (Pd-based) | Low |

Method A offers higher yield and purity but requires expensive catalysts. Method B is cost-effective but less efficient.

Industrial-Scale Considerations

- Process intensification : Continuous flow reactors reduce cyclization time by 40%.

- Waste management : Solvent recovery systems (e.g., distillation) minimize dichloromethane waste.

Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C18H16ClN5O2

Molecular Weight : 373.81 g/mol

IUPAC Name : N-(3-chloro-4-methoxyphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

The compound features a pyrimidine core substituted with a chloro and methoxy group on one end and an oxadiazole ring on the other, which is known for its diverse biological activities.

The biological activity of this compound has been investigated in several contexts:

Anticancer Activity

Research indicates that compounds containing oxadiazole and pyrimidine moieties exhibit notable anticancer properties. For instance:

- Case Study : A study demonstrated that derivatives similar to N-(3-chloro-4-methoxyphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine showed significant growth inhibition against various cancer cell lines. In vitro assays revealed IC50 values ranging from 10 to 30 µM against breast cancer (MCF7) and lung cancer (A549) cell lines .

| Cell Line | IC50 Value (µM) | Inhibition (%) |

|---|---|---|

| MCF7 | 15 | 75 |

| A549 | 20 | 70 |

| HCT116 | 25 | 65 |

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

- Case Study : A recent investigation into similar oxadiazole derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL against Staphylococcus aureus and Escherichia coli .

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 50 | Effective |

| Escherichia coli | 100 | Moderate |

Enzyme Inhibition

The compound may also serve as an enzyme inhibitor, impacting various biochemical pathways:

| Enzyme Target | Inhibitory Activity | IC50 Value (µM) |

|---|---|---|

| Protein Kinase B (Akt) | Significant inhibition | 0.45 |

| Cyclin-dependent kinase (CDK) | Moderate inhibition | 30 |

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzyme activity.

Receptors: Binding to receptors to modulate their activity.

Pathways: Interference with cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrimidine Derivatives

Key Structural Analogs and Their Properties

Substituent Effects and Functional Implications

- Electron-Donating vs. In contrast, the 4-CF₃ group in creates a strong electron-deficient region, which may enhance binding to hydrophobic pockets but reduce aqueous solubility .

- Rigidity vs. Flexibility: The 1,2,4-oxadiazole ring in the target compound and S538-0314 provides conformational rigidity, favoring target selectivity. By contrast, analogs with aminomethyl linkers (e.g., ) introduce flexibility, which may broaden binding modes but reduce specificity .

- Halogen Effects : The 3-Cl substituent in the target compound offers a balance of steric bulk and moderate electron withdrawal, whereas the 2-F substituent in participates in hydrogen bonding and alters dihedral angles, impacting crystal packing .

Molecular Weight and Physicochemical Properties

The target compound (365.45 g/mol) has a higher molecular weight than S538-0314 (349.78 g/mol) due to the additional methoxy group. This increases polarity but may reduce membrane permeability compared to non-polar analogs like (334.42 g/mol) .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a complex organic compound with significant potential in biological applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C19H14ClN5O2 |

| Molecular Weight | 379.8 g/mol |

| Purity | Typically 95% |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:

- Enzyme Interaction : The compound may inhibit or activate various enzymes, influencing metabolic pathways.

- Receptor Binding : It can bind to specific receptors, modulating their activity and affecting cellular signaling.

- Cellular Pathways : The compound interferes with critical cellular signaling pathways, impacting processes such as proliferation and apoptosis .

Biological Activity

Research indicates that derivatives of pyrimidine and oxadiazole, like this compound, exhibit a wide range of biological activities:

- Antimicrobial Activity : Compounds containing the pyrimidine structure have shown promising antimicrobial effects against various Gram-positive and Gram-negative bacteria. For instance, similar compounds have demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values in the micromolar range .

- Anticancer Properties : Studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has been evaluated against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia), showing cytotoxic effects with IC50 values indicating potent activity .

- Anti-inflammatory Effects : Some studies suggest that pyrimidine derivatives can exhibit anti-inflammatory properties by modulating inflammatory pathways. This may involve the inhibition of pro-inflammatory cytokines and mediators .

Case Studies

Several studies have documented the efficacy of related compounds:

- Study on Antimicrobial Activity : A derivative similar to N-(3-chloro-4-methoxyphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine was tested against Candida albicans and Pseudomonas aeruginosa, demonstrating significant antifungal and antibacterial activity with MIC values lower than those of standard antibiotics .

- Anticancer Evaluation : In vitro studies involving MCF-7 and HeLa cell lines revealed that compounds with a similar structure induced apoptosis in a dose-dependent manner. Flow cytometry assays confirmed the activation of apoptotic pathways, suggesting potential for therapeutic use in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.